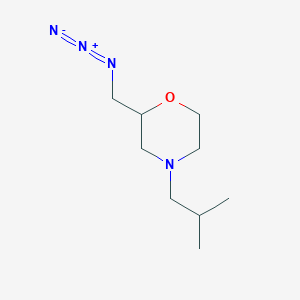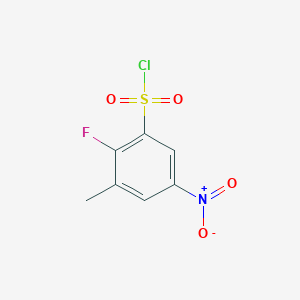
2-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride
Descripción general
Descripción
2-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H5ClFNO4S . It is a derivative of benzene, which is a type of aromatic compound. The molecule consists of a benzene ring substituted with a fluoro group, a methyl group, a nitro group, and a sulfonyl chloride group .
Synthesis Analysis
The synthesis of such compounds typically involves electrophilic aromatic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of 2-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride can be represented by the InChI code1S/C7H5ClFNO4S/c1-4-2-5(9)7(15(8,13)14)3-6(4)10(11)12/h2-3H,1H3 . This indicates the presence of seven carbon atoms, five hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, four oxygen atoms, and one sulfur atom . Chemical Reactions Analysis
The chemical reactions of 2-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride would likely involve electrophilic aromatic substitution . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate can then undergo further reactions, such as bonding to a nucleophile to give a substitution or addition product, transferring a proton to a base, giving a double bond product, or rearranging to a more stable carbocation .Physical And Chemical Properties Analysis
The molecular weight of 2-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride is 253.64 . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis of Sulfonated Derivatives
This compound has been utilized in the synthesis of sulfonated derivatives, such as 2-amino-5-fluorobenzenesulfonic acid and 5-amino-2-fluorobenzenesulfonic acid, through processes involving sulfonation, hydrolysis, and reduction. These derivatives find applications in developing new chemical entities with potential for various industrial applications (Courtin, 1982).
Antimicrobial Activity
Derivatives synthesized from "2-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride" have shown promising antimicrobial activity. This is demonstrated by the synthesis of sulfonamides and carbamates from 3-fluoro-4-morpholinoaniline, indicating potential applications in the development of new antibiotics and antimicrobial agents (Janakiramudu et al., 2017).
Novel Synthesis Approaches
Innovative synthesis methods for related compounds, such as 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, have been reported, showcasing the compound's role in facilitating the development of new synthetic routes. This has implications for manufacturing efficiency and the production of specialized chemicals (Xiao-hua Du et al., 2005).
Organic Synthesis and Molecular Docking
The compound is instrumental in the synthesis of organic molecules and has been involved in studies exploring molecular docking, highlighting its utility in drug discovery and development processes. This underscores the compound's significance in creating molecules with targeted biological activities (D. B. Janakiramudu et al., 2017).
Chemical Modification and Material Science
Research has also explored the chemical modification of membranes and the effects of sulfhydryl and amino reactive reagents, pointing towards applications in material science and the development of novel materials with specific permeability characteristics (Knauf & Rothstein, 1971).
Mecanismo De Acción
The mechanism of action for reactions involving 2-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride is likely to involve electrophilic aromatic substitution . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate can then undergo further reactions, such as bonding to a nucleophile to give a substitution or addition product, transferring a proton to a base, giving a double bond product, or rearranging to a more stable carbocation .
Safety and Hazards
While specific safety and hazard information for 2-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride was not found, similar compounds are known to cause severe skin burns and eye damage . Therefore, it is recommended to handle this compound with appropriate personal protective equipment and follow standard safety procedures.
Propiedades
IUPAC Name |
2-fluoro-3-methyl-5-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO4S/c1-4-2-5(10(11)12)3-6(7(4)9)15(8,13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIIDYYCXNRFON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)S(=O)(=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

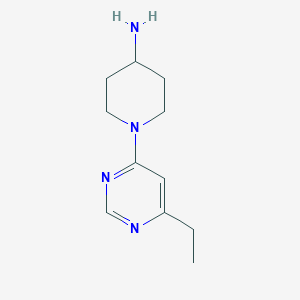
![3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid](/img/structure/B1526543.png)
![[2-(Benzyloxy)-4,6-dimethylpyridin-3-yl]methanol](/img/structure/B1526545.png)
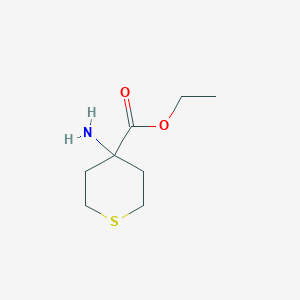
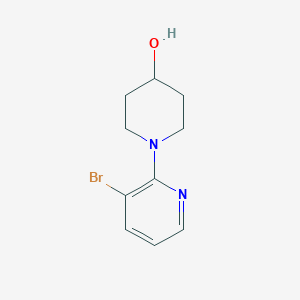
![(2-Methoxyethyl)(methyl)[(oxiran-2-yl)methyl]amine](/img/structure/B1526551.png)
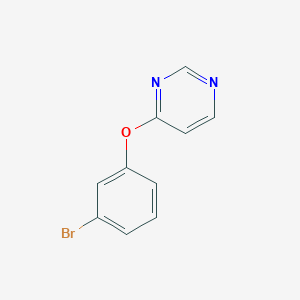
![1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene](/img/structure/B1526556.png)
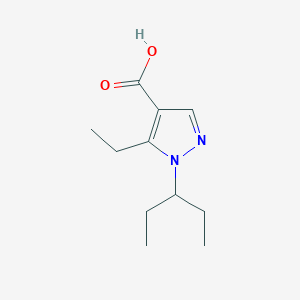
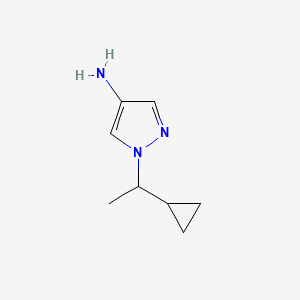
![5-[2-(furan-2-yl)ethyl]-4H-1,2,4-triazol-3-amine](/img/structure/B1526561.png)

